N-(3-Methylphenyl)piperidine-4-carboxamide
Description
N-(3-Methylphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 3-methylphenyl group attached to the carboxamide nitrogen. Its core structure consists of a six-membered piperidine ring with a carboxamide functional group at the 4-position. The 3-methyl substituent on the phenyl ring may influence lipophilicity and metabolic stability compared to other derivatives, positioning it as a candidate for further optimization in drug discovery.
Properties
IUPAC Name |
N-(3-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-4-12(9-10)15-13(16)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVARTTBYWMCHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- Halogenated Substituents (e.g., CF₃, F) : The trifluoromethyl group in increases electronegativity, favoring hydrophobic and halogen-bond interactions with target receptors . In , the 4-fluorobenzoyl derivative (12b) exhibits anti-angiogenic activity, suggesting halogen atoms can modulate target engagement .
- Polar Functional Groups (e.g., Methoxy, Carbamoyl) : Methoxy groups () improve aqueous solubility, while carbamoyl groups () reduce lipophilicity and enhance metabolic stability .
Pharmacological and Pharmacokinetic Profiles
- TAK-220 : Demonstrates potent CCR5 binding (IC₅₀ = 3.5 nM) and HIV-1 inhibition (EC₅₀ = 1.1 nM) due to optimized substituents balancing affinity and stability .
- N-(4-Methoxyphenyl)piperidine-4-carboxamide : Acts as a Kv1.5 modulator, a target for atrial fibrillation treatment; the methoxy group may enhance channel interaction .
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